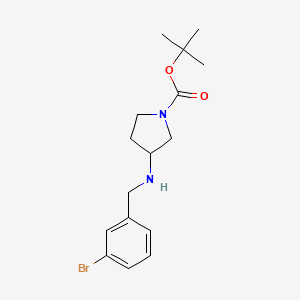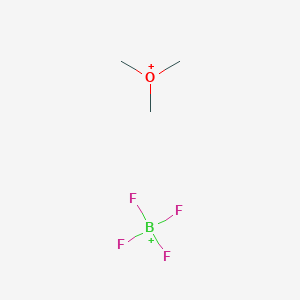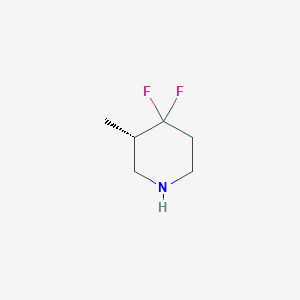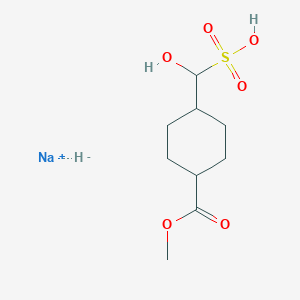![molecular formula C15H16N2OS B12449443 N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a thienyl group, which is a sulfur-containing heterocycle, and a phenyl group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thienyl Intermediate: The thienyl group is synthesized through the reaction of a suitable thiophene derivative with a methylating agent.
Condensation Reaction: The thienyl intermediate is then reacted with an amine derivative to form the methylene bridge.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like sodium methoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and substituted thienyl or phenyl compounds.
Scientific Research Applications
N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl)acetamide: Similar structure but contains an isoxazole ring instead of a thienyl group.
N-methyl-N-(4-{[(5-methyl-2-furyl)methylene]amino}phenyl)acetamide: Contains a furan ring instead of a thienyl group.
Uniqueness
N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct chemical properties and potential biological activities. The sulfur atom in the thienyl ring can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C15H16N2OS |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-methyl-N-[4-[(5-methylthiophen-2-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2OS/c1-11-4-9-15(19-11)10-16-13-5-7-14(8-6-13)17(3)12(2)18/h4-10H,1-3H3 |
InChI Key |
RUIUEKQMMMZWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=CC=C(C=C2)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,4-dimethoxyphenyl)amino]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B12449385.png)

![1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one](/img/structure/B12449400.png)

![8-Tert-butyl 6-ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B12449402.png)
![4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B12449409.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12449410.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B12449418.png)
![5-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12449433.png)

![2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12449447.png)
